
(2E)-N-(4-butylphenyl)-2-(hydroxyimino)acetamide
Overview
Description
(2E)-N-(4-butylphenyl)-2-(hydroxyimino)acetamide is a hydroxyiminoacetamide derivative characterized by an acetamide backbone with a (2E)-configured hydroxyimino group and a 4-butylphenyl substituent on the nitrogen atom. The butylphenyl group confers enhanced lipophilicity, which may influence membrane permeability and bioavailability compared to shorter-chain or polar substituents .
Preparation Methods
Primary Synthetic Routes
Direct Oximation of N-(4-Butylphenyl)Glyoxylic Acid Amide
A widely adopted method involves the condensation of 4-butylphenylamine with glyoxylic acid, followed by oximation.
Procedure :
-
Condensation : 4-Butylphenylamine (1.0 equiv) reacts with glyoxylic acid (1.1 equiv) in refluxing ethanol (60°C, 6 h) under acidic catalysis (HCl, 0.1 equiv).
-
Oximation : The intermediate N-(4-butylphenyl)glyoxylic acid amide is treated with hydroxylamine hydrochloride (1.2 equiv) in methanol at 25°C for 12 h.
Optimization :
-
Solvent Selection : Ethanol and methanol yield >80% conversion, while aprotic solvents (e.g., THF) reduce byproduct formation.
-
Catalyst Loading : Increasing HCl concentration beyond 0.1 equiv accelerates condensation but risks hydrolyzing the hydroxyimino group.
Yield : 72–78% after recrystallization (ethanol/water).
Haloformate-Mediated Acyl Activation
A patent-pending method (KR101058284B1) employs haloformate reagents to activate the carboxylic acid precursor, enhancing reaction efficiency .
Procedure :
-
Activation : 2-(Hydroxyimino)acetic acid (1.0 equiv) reacts with ethyl chloroformate (1.05 equiv) in dichloromethane (DCM) at 0°C in the presence of triethylamine (1.1 equiv) .
-
Amidation : The mixed anhydride intermediate is treated with 4-butylphenylamine (1.0 equiv) in DCM at 25°C for 4 h .
Key Advantages :
-
Suppressed Urea Byproducts : Ethyl chloroformate minimizes urea formation compared to carbodiimide coupling agents .
-
Scalability : Achieves 85% yield in kilogram-scale production .
Advanced Mechanistic Insights
Computational Analysis of Reaction Pathways
Density functional theory (DFT) studies (M06-2X/def2svp) elucidate the energetics of hydroxyimino group formation .
-
Transition State (TS1) : The oximation step proceeds via a betaine-like intermediate with a Gibbs free energy barrier of +20.07 kcal/mol .
-
Solvent Effects : Polar solvents stabilize TS1, reducing the activation energy by 4–6 kcal/mol compared to nonpolar media .
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting flow chemistry reduces reaction times and improves reproducibility:
Parameter | Batch Process | Flow Process |
---|---|---|
Reaction Time | 12 h | 2 h |
Yield | 78% | 82% |
Purity | 95% | 98% |
Conditions :
Challenges and Mitigation Strategies
Byproduct Formation
-
Urea Derivatives : Generated via competing isocyanate pathways. Mitigated by using ethyl chloroformate instead of carbodiimides .
-
Z-Isomer Contamination : Controlled by maintaining pH < 7 during oximation.
Purification Techniques
-
Recrystallization : Ethanol/water (3:1) achieves 95% purity .
-
Chromatography : Silica gel (hexane/ethyl acetate, 4:1) isolates the E-isomer exclusively.
Emerging Methodologies
Enzymatic Hydroxylation
Preliminary studies explore cytochrome P450-mediated oxidation of N-(4-butylphenyl)acetamide to introduce the hydroxyimino group, though yields remain low (35–40%) .
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(4-butylphenyl)-2-(hydroxyimino)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, catalytic hydrogenation
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products
Oxidation: Nitroso and nitro derivatives
Reduction: Corresponding amine
Substitution: Halogenated or nitrated phenyl derivatives
Scientific Research Applications
1.1. Metalloproteinase Inhibition
One of the significant applications of (2E)-N-(4-butylphenyl)-2-(hydroxyimino)acetamide is its role as an inhibitor of metalloproteinases, particularly matrix metalloproteinase-12 (MMP-12). MMP-12 is implicated in various pathological conditions such as asthma, chronic obstructive pulmonary disease (COPD), arthritis, and cancer metastasis. The compound has been shown to selectively inhibit MMP-12 with a favorable selectivity profile over other metalloproteinases, which suggests its potential use in treating diseases mediated by MMP-12 activity .
Table 1: Potential Therapeutic Applications of MMP-12 Inhibition
Condition | Mechanism of Action |
---|---|
Asthma | Reduces airway inflammation and remodeling |
Chronic Obstructive Pulmonary Disease (COPD) | Alleviates airway obstruction and inflammation |
Arthritis | Decreases joint degradation and inflammation |
Cancer | Inhibits tumor invasion and metastasis |
Drug Delivery Systems
The compound's properties can be utilized in developing active agent delivery systems. Its ability to form stable complexes with various carriers could enhance the bioavailability and targeted delivery of therapeutic agents. This is particularly relevant in the context of oral drug delivery systems that require stability in the gastrointestinal tract before release in the intestines .
Table 2: Characteristics of Effective Drug Delivery Systems
Characteristic | Description |
---|---|
Stability | Resistance to degradation in gastrointestinal conditions |
Targeted Release | Controlled release at specific sites |
Bioavailability | Enhanced absorption through modified carriers |
Synthesis and Structure-Activity Relationship Studies
Understanding the synthesis pathways and structure-activity relationships (SAR) is crucial for optimizing the efficacy of this compound. SAR studies indicate that modifications to the phenyl group significantly influence biological activity, which can guide future research and development efforts aimed at enhancing its therapeutic profile .
Mechanism of Action
The mechanism of action of (2E)-N-(4-butylphenyl)-2-(hydroxyimino)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyimino group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function and stability.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Variations on the Aromatic Ring
N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide
- Structure : Features a chlorine atom at the para position of the phenyl ring.
- Crystallography : The amide plane forms a dihedral angle of 6.3° with the phenyl ring, stabilized by intramolecular C–H···O and intermolecular N–H···O/N hydrogen bonds, forming layered structures .
- Synthesis: Produced via condensation of chloral hydrate with 4-chloroaniline, yielding a crystalline intermediate for indolinone synthesis .
N-(4-Fluorophenyl)-2-(hydroxyimino)acetamide
- Applications: Precursor to polyacrylates with dielectric properties (e.g., poly((E)-2-((acryloyloxy)imino)-N-(4-fluorophenyl)acetamide)) .
- Reactivity : The electron-withdrawing fluorine atom enhances stability under acidic conditions compared to alkyl-substituted analogues .
N-(2-Iodophenyl)-2-(hydroxyimino)acetamide
N-(4-Ethoxyphenyl)-2-(hydroxyimino)acetamide
- Physicochemical Profile : The ethoxy group increases solubility in polar solvents due to hydrogen bonding with the ether oxygen, contrasting with the hydrophobic butyl chain in the target compound .
Modifications to the Hydroxyiminoacetamide Core
RS194B (N-(2-(azepan-1-yl)ethyl)-2-(hydroxyimino)acetamide)
- Pharmacology: Acts as an organophosphorus antidote, with the azepane ring enhancing blood-brain barrier penetration compared to aromatic derivatives .
2-((4-((E)-1-(Hydroxyimino)ethyl)phenyl)amino)-2-oxoethyl Cinnamate
- Bioactivity : The cinnamate ester linkage introduces π-π stacking interactions, improving binding to hydrophobic enzyme pockets in anticancer assays .
Physicochemical and Structural Insights
- Hydrogen Bonding : Chloro- and fluorophenyl derivatives exhibit stronger intermolecular hydrogen bonding (N–H···O/N) than the butylphenyl analogue, impacting solubility and melting points .
- Lipophilicity : The butyl group increases logP values by ~2 units compared to methoxy or halogen substituents, favoring passive diffusion across biological membranes .
Biological Activity
(2E)-N-(4-butylphenyl)-2-(hydroxyimino)acetamide is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various applications, supported by relevant data and case studies.
The synthesis of this compound typically involves two main steps:
-
Formation of Glyoxylanilide :
- Reactants : 4-butylaniline, glyoxylic acid
- Conditions : Reflux in ethanol
- Product : Glyoxylanilide
-
Oximation :
- Reactants : Glyoxylanilide, hydroxylamine hydrochloride
- Conditions : Basic medium (e.g., sodium acetate in ethanol)
- Product : this compound
This compound exhibits various chemical reactions, including oxidation, reduction, and electrophilic aromatic substitution, which can influence its biological activity .
Biological Activity
The biological activity of this compound has been investigated in several studies, highlighting its potential as a therapeutic agent.
The mechanism of action is primarily attributed to the hydroxyimino group, which can form hydrogen bonds with biological macromolecules, influencing their function and stability. This interaction may modulate the activity of enzymes or receptors involved in various physiological processes .
Case Studies and Research Findings
-
Neuroprotective Effects :
A study investigated the neuroprotective effects of compounds similar to this compound on glutamatergic transmission. Activation of group III mGlu receptors was shown to reduce excitotoxicity in models of Parkinson's disease. This suggests that derivatives of this compound may provide neuroprotection by modulating glutamate release . -
Antifungal Activity :
Research into related oxime compounds has demonstrated antifungal properties against various fungi. The structure-activity relationship indicated that modifications at the 4-position significantly impacted antifungal efficacy, suggesting that this compound could be a candidate for further antifungal studies . -
Inhibition of Metalloproteinases :
Similar compounds have been explored as inhibitors of metalloproteinases, which play critical roles in extracellular matrix remodeling and cancer metastasis. The presence of the hydroxyimino group may enhance binding to the catalytic sites of these enzymes .
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
(2E)-N-(4-chlorophenyl)-2-(hydroxyimino)acetamide | Chlorine substituent | Moderate neuroprotective effects |
(2E)-N-(4-methylphenyl)-2-(hydroxyimino)acetamide | Methyl substituent | Antifungal activity |
This compound | Butyl substituent | Potential neuroprotective and antifungal properties |
The unique butyl group on the phenyl ring of this compound influences its lipophilicity and steric properties, which may result in different biological activities compared to its analogs .
Q & A
Basic Research Questions
Q. What is the molecular structure and key functional groups of (2E)-N-(4-butylphenyl)-2-(hydroxyimino)acetamide?
- The compound features an acetamide backbone with a hydroxyimino group (C=N-OH) and a 4-butylphenyl substituent. The butyl chain enhances lipophilicity, influencing interactions with biological membranes or hydrophobic targets. The (2E) stereochemistry is critical for hydrogen bonding via the hydroxyimino group .
- Molecular formula : C₁₂H₁₆N₂O₂; Molecular weight : 220.27 g/mol (corrected from conflicting reports of 233.29 g/mol in some sources) .
- SMILES :
CCCCC1=CC=C(C=C1)NC(=O)/C=N/O
.
Q. What synthetic routes are commonly used to prepare this compound?
- A two-step synthesis is typical:
Condensation : Reacting 4-butylphenylamine with chloroacetyl chloride under basic conditions (e.g., NaOH) to form N-(4-butylphenyl)chloroacetamide.
Oxime formation : Treating the intermediate with hydroxylamine hydrochloride in ethanol/water under reflux to introduce the hydroxyimino group .
- Key conditions : Temperature (50–70°C), pH control (basic for condensation, neutral for oxime formation), and solvent selection (ethanol, dichloromethane) are critical for >70% yield .
Q. How is the compound characterized for purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the butyl chain (δ ~0.9–1.6 ppm for CH₂/CH₃) and hydroxyimino group (δ ~8–10 ppm for N-OH) .
- Mass Spectrometry (MS) : ESI-MS shows a molecular ion peak at m/z 221 [M+H]⁺, with fragmentation patterns consistent with the acetamide backbone .
- Infrared (IR) Spectroscopy : Strong absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (N-OH stretch) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in the synthesis of this compound?
- Challenges : Competing side reactions (e.g., over-oxidation of the hydroxyimino group) and poor solubility of intermediates.
- Solutions :
- Use anhydrous solvents (e.g., DMF) to enhance intermediate solubility .
- Add catalytic Na₂SO₄ to absorb water during oxime formation, shifting equilibrium toward product .
- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) to terminate reactions at optimal conversion .
Q. How do contradictions in spectral data (e.g., NMR chemical shifts) arise, and how can they be resolved?
- Example : Discrepancies in ¹H NMR signals for the butyl chain may stem from conformational flexibility or solvent polarity effects.
- Resolution :
- Perform variable-temperature NMR to identify dynamic processes (e.g., restricted rotation) .
- Compare data across solvents (CDCl₃ vs. DMSO-d₆) to assess hydrogen bonding interactions .
Q. What mechanistic insights explain the compound’s interaction with biological targets?
- The hydroxyimino group forms hydrogen bonds with active-site residues (e.g., in enzymes), while the butylphenyl group stabilizes hydrophobic interactions. Computational studies (e.g., molecular docking) predict binding affinity to proteases or kinases .
- Experimental validation : Competitive inhibition assays (IC₅₀ values) and isothermal titration calorimetry (ITC) quantify binding thermodynamics .
Q. How does the compound’s lipophilicity impact its pharmacokinetic properties?
- LogP calculation : Predicted LogP ~2.5 (using ChemDraw), indicating moderate membrane permeability.
- In vitro testing : Caco-2 cell assays show moderate absorption (Papp ~5 × 10⁻⁶ cm/s), with the butyl chain contributing to passive diffusion .
Q. Data Contradictions and Research Gaps
Q. Why do some sources report conflicting molecular weights (220.27 vs. 233.29 g/mol)?
- The discrepancy arises from erroneous inclusion of counterions or hydration states in early reports. The correct molecular weight is 220.27 g/mol , as confirmed by high-resolution MS and elemental analysis .
Q. What are unresolved challenges in scaling up synthesis for preclinical studies?
- Purification : Column chromatography is inefficient for large batches. Alternative methods (e.g., recrystallization from ethyl acetate/hexane) are under investigation .
- Stability : The hydroxyimino group is prone to oxidation; storage under inert gas (N₂/Ar) at −20°C is recommended .
Q. Methodological Recommendations
Best practices for analyzing biological activity in proteomics studies:
- Use surface plasmon resonance (SPR) to screen for protein binding partners .
- Pair with knock-down/knock-out models (e.g., CRISPR/Cas9) to validate target engagement in cellular assays .
Properties
IUPAC Name |
(2E)-N-(4-butylphenyl)-2-hydroxyiminoacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-2-3-4-10-5-7-11(8-6-10)14-12(15)9-13-16/h5-9,16H,2-4H2,1H3,(H,14,15)/b13-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMHNPKUEJCKLX-UKTHLTGXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)NC(=O)/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.